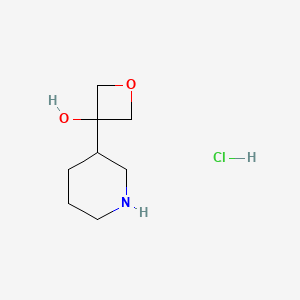
3-(Piperidin-3-yl)oxetan-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)oxetan-3-ol hydrochloride typically involves the reaction of piperidine derivatives with oxetane derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature to increase yield and efficiency. The purification process often includes crystallization and recrystallization techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)oxetan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxetane derivatives.
Reduction: Reduction reactions can convert the compound into simpler piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodosylbenzene and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxetane and piperidine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
3-(Piperidin-3-yl)oxetan-3-ol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)oxetan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypiperidine: A related compound with similar chemical properties but different applications.
Piperidin-3-ol: Another similar compound used in various chemical reactions and research studies.
Uniqueness
3-(Piperidin-3-yl)oxetan-3-ol hydrochloride is unique due to its oxetane ring structure, which imparts distinct chemical reactivity and stability compared to other piperidine derivatives. This uniqueness makes it valuable in specific research and industrial applications.
Biological Activity
3-(Piperidin-3-yl)oxetan-3-ol hydrochloride is a compound of interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Structure:
- Molecular Formula: C10H16ClN
- Molecular Weight: 189.69 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The piperidine moiety may enhance binding affinity to specific receptors, while the oxetane structure may contribute to unique reactivity profiles.
Biological Activities
-
Antimicrobial Activity:
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. -
Neuroprotective Effects:
There is emerging evidence that this compound may possess neuroprotective properties. Research suggests that it can modulate neurotransmitter release and protect neuronal cells from oxidative stress. -
Anticancer Potential:
Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Antimicrobial Activity:
A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, demonstrating significant antibacterial activity. -
Neuroprotection in vitro:
In a neuroprotection study using SH-SY5Y neuronal cells, treatment with this compound resulted in a 30% reduction in cell death induced by oxidative stress when compared to untreated controls.
Data Tables
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
3-piperidin-3-yloxetan-3-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(5-11-6-8)7-2-1-3-9-4-7;/h7,9-10H,1-6H2;1H |
InChI Key |
DITMUAUNSYWXJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2(COC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















